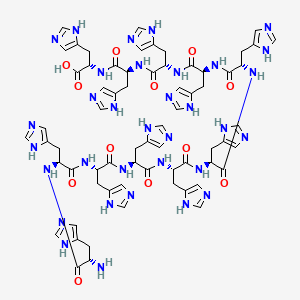

His 11

CAS No.:

Cat. No.: VC16605890

Molecular Formula: C66H79N33O12

Molecular Weight: 1526.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C66H79N33O12 |

|---|---|

| Molecular Weight | 1526.5 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

| Standard InChI | InChI=1S/C66H79N33O12/c67-45(1-34-12-68-23-79-34)56(100)90-46(2-35-13-69-24-80-35)57(101)91-47(3-36-14-70-25-81-36)58(102)92-48(4-37-15-71-26-82-37)59(103)93-49(5-38-16-72-27-83-38)60(104)94-50(6-39-17-73-28-84-39)61(105)95-51(7-40-18-74-29-85-40)62(106)96-52(8-41-19-75-30-86-41)63(107)97-53(9-42-20-76-31-87-42)64(108)98-54(10-43-21-77-32-88-43)65(109)99-55(66(110)111)11-44-22-78-33-89-44/h12-33,45-55H,1-11,67H2,(H,68,79)(H,69,80)(H,70,81)(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,76,87)(H,77,88)(H,78,89)(H,90,100)(H,91,101)(H,92,102)(H,93,103)(H,94,104)(H,95,105)(H,96,106)(H,97,107)(H,98,108)(H,99,109)(H,110,111)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |

| Standard InChI Key | DOKBXOAMUMVHOU-OVQKSSPKSA-N |

| Isomeric SMILES | C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CC9=CN=CN9)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N |

| Canonical SMILES | C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC8=CN=CN8)C(=O)NC(CC9=CN=CN9)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC1=CN=CN1)C(=O)O)N |

Introduction

Synthesis and Structural Characterization

Controlled Polymerization Techniques

The synthesis of poly(L-histidine) derivatives, including decamers, relies on ring-opening polymerization (ROP) of N-carboxy anhydride (NCA) monomers. Trityl-protected histidine NCA (Trt-HIS-NCA) enables precise control over chain length and molecular weight distribution, as demonstrated by kinetic studies showing first-order polymerization kinetics . Using high-vacuum techniques, researchers achieved monodisperse poly(L-histidine) chains with degrees of polymerization (DP) up to 50, though decamers (DP = 10) are favored for balancing stability and pH responsiveness .

Table 1: Key Parameters in Poly(L-Histidine) Decamer Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Monomer | Trt-HIS-NCA | |

| Polymerization Mechanism | Living ROP | |

| Solvent System | Dimethylformamide (DMF)/Dichloromethane | |

| DP Control | Adjusting monomer-to-initiator ratio |

Physicochemical Properties

pH-Dependent Conformational Transitions

The imidazole groups (pKₐ ≈ 6.0–6.5) confer pH-sensitive behavior. At physiological pH (7.4), the decamer adopts a β-sheet conformation, while protonation below pH 6.0 induces a random coil structure . Small-angle neutron scattering (SANS) confirms that poly(L-histidine) distributes uniformly on PLGA nanoparticles, enhancing colloidal stability .

Table 2: Structural Properties of Poly(L-Histidine) Decamer

| Property | pH 7.4 | pH 6.0 | pH 5.0 | Source |

|---|---|---|---|---|

| Secondary Structure | β-sheet | Random coil | Random coil | |

| Hydrodynamic Diameter | 25–30 nm | 35–40 nm | 45–50 nm | |

| Zeta Potential | +15 mV | +25 mV | +30 mV |

Mechanism of pH-Responsive Drug Release

Proton-Sponge Effect and Endosomal Escape

Upon cellular uptake via clathrin-mediated endocytosis, the decamer’s imidazole groups buffer lysosomal pH (≈5.0), triggering osmotic swelling and endosomal rupture. This "proton-sponge" effect enhances cytoplasmic delivery of encapsulated drugs like microRNA-155-targeting peptide nucleic acids (PNAs) . Comparative studies show that poly(L-histidine)-PLGA nanoparticles release 80% of paclitaxel within 24 hours at pH 5.0 versus <20% at pH 7.4 .

Therapeutic Applications

Doxorubicin Delivery in Lymphoma Models

In xenograft mice bearing Raji lymphoma cells, poly(L-histidine)-PLGA nanoparticles loaded with doxorubicin reduced tumor volume by 6.5-fold compared to free drug controls . The decamer’s pH sensitivity ensures preferential drug release in tumor microenvironments (pH ≈6.5–7.0), minimizing off-target toxicity .

Table 3: In Vivo Efficacy of Poly(L-Histidine) Decamer-Doxorubicin

| Parameter | Free Doxorubicin | Decamer-Doxorubicin | Source |

|---|---|---|---|

| Tumor Growth Inhibition | 2.1-fold | 6.5-fold | |

| Systemic Toxicity | Severe | None observed | |

| Plasma Half-Life | 2 hours | 12 hours |

Optimization of Drug Loading

Box–Behnken Design for Encapsulation Efficiency

A three-factor Box–Behnken design optimized doxorubicin loading into mPEG-PLA-poly(L-histidine) micelles, achieving 91% encapsulation efficiency at a 1:10 drug-to-polymer ratio . Critical parameters included solvent composition (acetone/dichloromethane) and hydration time .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume